4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Triazole ring formation: This involves the cyclization of appropriate precursors under conditions such as reflux in ethanol with a catalytic amount of acid.
Hydrosulfide introduction: This step can be achieved by treating the intermediate with hydrogen sulfide gas or a suitable sulfide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as reflux in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride
- 1,4-Di(4’-pyrazolyl)benzene
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of multiple heterocyclic rings and the presence of both bromo and hydrosulfide functionalities. This structural complexity provides a versatile platform for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C17H16BrN7S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(4-bromopyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN7S/c1-12(24-10-14(18)7-20-24)16-21-22-17(26)25(16)15-8-19-23(11-15)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,22,26) |
InChI Key |
KPKZZGUCTBEFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br |
Origin of Product |
United States |
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